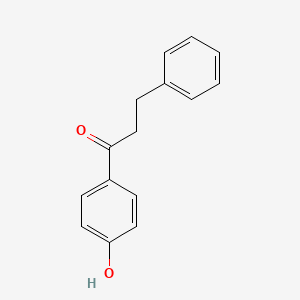
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one
Overview
Description
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is a chemical compound with the linear formula C15H14O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one involves various methods. One study used density functional theory at B3LYP method with 6-311G** basis set . The compound has an s-cis conformation with electron conjugation between the central chain and the attached rings .Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one was optimized using density functional theory at B3LYP method with 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Chemical Reactions Analysis
The chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is high, as revealed by the oxygen atoms and π-system acting as electron donor spots and active sites for an electrophilic attack . Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity were yielded as descriptors for the molecule’s chemical behavior .Scientific Research Applications
Chemical Reactivity and Antibacterial Activities : A study used density functional theory and molecular docking to explore the chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, identifying it as an electron donor with active sites for electrophilic attack. Its antibacterial potential against Staphylococcus aureus was highlighted, with the carbonyl group playing a significant role in this activity (Deghady et al., 2021).
Synthesis and Pharmaceutical Applications : Research into novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ols showed promising uterine relaxant activity, with potential applications in delaying labor in pregnant rats (Viswanathan & Chaudhari, 2006).
Synthesis Methods and Bioactive Compounds : Studies have also focused on the synthesis of derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. For example, the reaction of 1‐(2‐hydroxyphenyl)‐3‐phenylpropane‐1‐ones with dimethylaminodimethoxymethane was studied, yielding 3‐benzylchromones, which are precursors to homoisoflavanones, potentially useful in various biological applications (Kirkiacharian & Gomis, 2005).
Fluorescent Probe Design : Flavonols, including derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, have been utilized in the design of small-molecule fluorescent probes for sensing applications, including the detection of biological species and environmental hazards (Qin et al., 2021).
Potential in Natural Product Synthesis : A review highlighted the utility of 4‐hydroxyphenylpropanoids, a class to which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one belongs, in natural product synthesis through olefin metathesis processes, showing their relevance in the synthesis of biologically active compounds (Bilel et al., 2020).
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSWYRTKETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

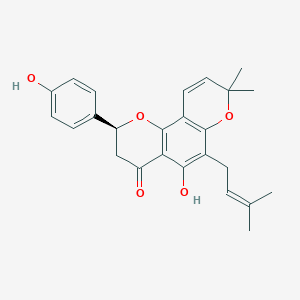


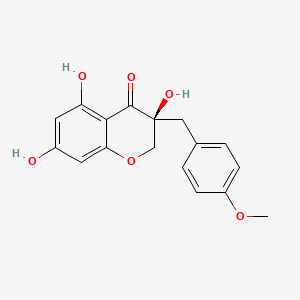
![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
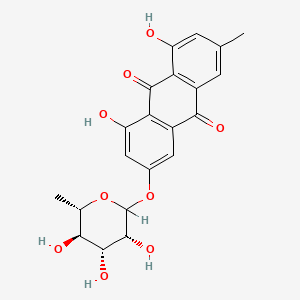
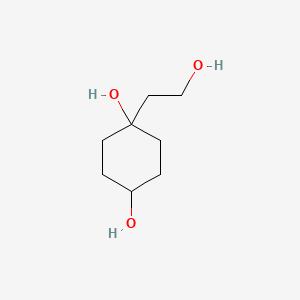
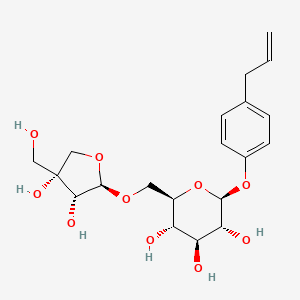
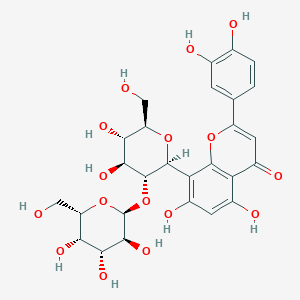

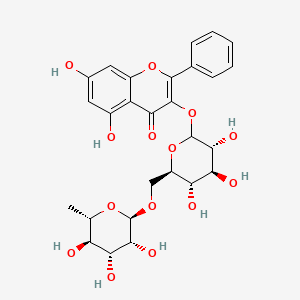
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)